Rubrene

Catalog No.
S591344
CAS No.
517-51-1
M.F
C42H28
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubrene

CAS Number

517-51-1

Product Name

Rubrene

IUPAC Name

5,6,11,12-tetraphenyltetracene

Molecular Formula

C42H28

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H

InChI Key

YYMBJDOZVAITBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

5,6,11,12-tetraphenylnaphthacene; 5,6,11,12-Tetraphenyltetracene; NSC 16080; NSC 614322; Rubren;

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Organic Light-Emitting Diodes (OLEDs):

  • Rubrene's ability to efficiently emit orange light makes it a valuable material for OLEDs. It can be used as:
    • Light-emitting layer: Rubrene itself can be used as the light-emitting layer in OLEDs, producing an orange glow [].
    • Dopant: Doping small amounts of rubrene into other OLED materials can improve their luminous intensity and efficiency [].

Organic Field-Effect Transistors (OFETs):

  • Rubrene exhibits good hole mobility, a crucial property for p-type semiconductors in OFETs. This makes it a potential candidate for developing high-performance organic transistors [].

Other Research Applications:

  • Rubrene's well-defined crystal structure and unique photophysical properties make it a valuable model system for studying fundamental charge transport processes in organic materials [].
  • Researchers are also exploring the use of rubrene in chemiluminescence, a process where light is emitted from a chemical reaction, and transition metal complex ligation, where rubrene acts as a ligand to bind with metal ions [].

Future Research Directions:

  • Ongoing research aims to improve the stability and processing efficiency of rubrene-based devices to overcome some of the challenges associated with its practical applications [].
  • Scientists are also exploring new ways to modify rubrene's properties to achieve desired functionalities for specific applications.

Rubrene, chemically known as 5,6,11,12-Tetraphenylnaphthacene, is a polycyclic aromatic hydrocarbon with the molecular formula C42H28C_{42}H_{28} and a molecular weight of approximately 532.67 g/mol. It is characterized by a tetracene backbone with four phenyl groups attached, which significantly enhances its electronic properties. Rubrene is primarily recognized for its high charge mobility, making it one of the most studied molecular semiconductors in organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Rubrene's mechanism of action lies in its ability to transport charge carriers (holes) efficiently. The planar structure and extended conjugated system facilitate the movement of these charges, making it a valuable material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [, ].

  • Potential Skin Irritation: Although not classified as a strong irritant, prolonged contact with rubrene can cause skin irritation.
  • Dust Inhalation Hazard: Inhaling dust particles of rubrene can irritate the respiratory tract.
, particularly under conditions that promote oxidation. For instance, it can undergo rapid spontaneous photo-oxidation to form rubrene-Ox1 (endo-peroxide), which has implications for the stability of devices utilizing rubrene . Additionally, rubrene reacts with alkali metals like potassium, leading to complex decomposition products that include both crystalline and amorphous forms .

Moreover, rubrene's radical anion can survive in excited states for extended periods, with a half-life of approximately 940 microseconds . This property is crucial for understanding its behavior in photonic applications.

Rubrene can be synthesized through several methods:

  • Chemical Vapor Deposition: This technique allows for the formation of high-purity rubrene crystals by depositing vaporized precursors onto a substrate.
  • Solution Processing: Rubrene can also be synthesized from solution-based methods involving the reaction of appropriate precursors in solvents like toluene or tetrahydrofuran.
  • Laser Ablation: Recent studies have explored using laser ablation techniques to produce rubrene nanoparticles, indicating its versatility in synthesis .

Rubrene's unique properties enable its use in various applications:

  • Organic Light-Emitting Diodes: Rubrene is widely used as an emitter material due to its excellent photoluminescence and charge transport properties.
  • Organic Field-Effect Transistors: Its high hole mobility makes it ideal for use as an active layer in OFETs.
  • Photodetectors: Rubrene has been incorporated into hybrid heterojunction devices for ultrafast photodetection applications .

Studies on the interactions of rubrene with other materials have revealed significant insights:

  • Oxidation Studies: Research indicates that rubrene's stability can be compromised by exposure to oxygen and light, leading to degradation products that affect device performance .
  • Chemical Reactivity: Investigations into rubrene's reactivity with various chemicals have shown that it can generate intermediate species that are crucial for understanding its behavior in electronic devices .

Rubrene shares structural and functional similarities with several other compounds. Notable similar compounds include:

  • Tetracene: A simpler polycyclic aromatic hydrocarbon with similar electronic properties but lower stability.
  • Pentacene: An extended version of tetracene that exhibits higher mobility but is more prone to oxidation.
  • Coronene: A larger polycyclic aromatic hydrocarbon known for its unique optical properties but lacks the same level of charge mobility as rubrene.

Comparison Table

CompoundMolecular FormulaCharge MobilityStability
RubreneC42H28C_{42}H_{28}HighModerate
TetraceneC18H12C_{18}H_{12}ModerateHigh
PentaceneC22H14C_{22}H_{14}Very HighLow
CoroneneC24H12C_{24}H_{12}LowModerate

Rubrene's combination of high charge mobility and moderate stability makes it uniquely suited for specific applications in organic electronics compared to these similar compounds. Its ability to maintain performance under various conditions while providing efficient charge transport sets it apart in the field of molecular semiconductors .

Molecular Design Strategies for Enhanced Charge-Carrier Transport

The exceptional electronic properties of rubrene are directly linked to its molecular structure and crystalline packing arrangements. When rubrene molecules combine to form orthorhombic crystals, they adopt a centrosymmetric structure with 2/m symmetry, with all molecules aligned with their 2-fold symmetry axis parallel to each other. This specific arrangement facilitates efficient π-π interactions that support band transport mechanisms, resulting in the material's high charge carrier mobility.

A significant challenge in rubrene-based technologies remains the dramatic difference between single crystal performance and thin-film behavior. While single-crystal rubrene exhibits benchmark mobility values, vacuum-sublimed or solution-processed thin films show notably reduced performance. Research has revealed that this discrepancy stems from molecular conformation—many substituted rubrenes are not planar in the solid state, and even parent rubrene appears non-planar in solution and thin films. This conformational variance significantly impacts the electronic coupling between molecules and consequently affects charge transport efficiency.

Molecular design strategies have therefore focused on controlling specific structural features:

Table 1: Structure-Property Relationships in Rubrene and Selected Derivatives

CompoundCrystal StructureMolecular ConformationHole Mobility (cm²V⁻¹s⁻¹)Electron Mobility (cm²V⁻¹s⁻¹)
Rubrene (parent)OrthorhombicPlanar (in crystal)Up to 20Negligible
Rubrene (thin film)VariousNon-planarLowNegligible
Systematically modified rubrene derivatives (5-7)OrthorhombicControlled π-stackingUp to 1.54Up to 0.28
Two-side π-extended rubreneBrick-wall packingExtended π-system1.49 × 10⁻³Not reported

The development of substituted rubrenes has yielded derivatives with significantly improved solubility compared to the parent compound, with some forming amorphous films rather than crystallizing upon solvent evaporation. This property makes them promising candidates for organic light-emitting diode (OLED) applications where uniform film formation is critical.

Additionally, systematic structural modifications have led to a series of rubrene congeners that maintain the essential π-stacking motifs of parent rubrene while introducing controlled electronic variations. Density functional theory calculations at the B3LYP/6-31G(d,p) level have confirmed that these derivatives preserve key electronic properties of rubrene while potentially enhancing specific aspects of charge transport.

Several derivatives (compounds 5-7) maintain the orthorhombic features of parent rubrene in their solid-state packing structures, providing the first series of systematically manipulated rubrenes that preserve the critical π-stacking motif. Evaluations of the transfer integrals and periodic electronic structures suggest these derivatives should exhibit transport characteristics equivalent to or improved upon those of parent rubrene, with potential for ambipolar behavior. This prediction has been experimentally confirmed, with single-crystal field-effect transistors fabricated from these derivatives demonstrating ambipolar transport with maximum hole and electron mobilities of 1.54 and 0.28 cm²V⁻¹s⁻¹, respectively.

Diels-Alder Cycloaddition Routes for Rubrene Analog Development

The Diels-Alder reaction has emerged as a powerful synthetic tool for developing structurally sophisticated rubrene derivatives. This [4+2] cycloaddition reaction, which earned Otto Diels and Kurt Alder the Nobel Prize in Chemistry in 1950, involves the reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene derivative.

The historical development of the Diels-Alder reaction is noteworthy, as it evolved from various scattered observations by chemists including Theodor Zincke, Sergey Lebedev, Hermann Staudinger, and others who encountered but failed to recognize the significance of cycloaddition reactions in their work. It was Diels and Alder who ultimately recognized the generality and predictability of this reaction mechanism, systematically investigating various combinations of dienes and dienophiles to establish the "diene synthesis" as a powerful synthetic method.

Applied to rubrene chemistry, the Diels-Alder reaction has enabled the development of π-extended derivatives through a regioselective approach. A recent groundbreaking study demonstrated that the Diels–Alder reaction of rubrene with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) occurs selectively at the terminal benzene ring of the tetracene core to give 1:1 and 1:2 cycloadducts. These cycloadducts subsequently undergo iron-catalyzed annulative diarylation with biphenyl bis-Grignard reagent, followed by radical-mediated oxidation and thermal cycloreversion to produce one-side and two-side π-extended rubrenes (compounds 6 and 9, respectively).

The spectroscopic properties of these π-extended derivatives reveal significant electronic modifications:

Table 2: Spectroscopic Properties of Rubrene and π-Extended Derivatives

CompoundAbsorption Maximum (nm)Molar Absorptivity (cm⁻¹mol⁻¹L)Emission Maximum (nm)Fluorescence Quantum Yield
Rubrene (1)5281.07 × 10⁴5570.51
One-side π-extended (6)5916.5 × 10³6200.45
Two-side π-extended (9)6597.6 × 10³6820.20

These spectroscopic shifts clearly demonstrate that the acene π-system of rubrene has been extended not only structurally but also electronically. X-ray crystallographic analysis has further revealed interesting packing modes in these π-extended derivatives. Particularly noteworthy is the two-side π-extended rubrene (9), which adopts a brick-wall packing structure with largely overlapping two-dimensional face-to-face π–π interactions—considered one of the most suitable packing arrangements for electronic device applications.

The OFET devices fabricated using two-side π-extended rubrene demonstrated a maximum hole mobility of 1.49 × 10⁻³ cm²V⁻¹s⁻¹, which, while lower than single-crystal rubrene, is comparable to thin-film transistors using parent rubrene. This demonstrates the potential utility of π-extended rubrene derivatives in organic electronics.

This Diels-Alder approach represents one of the limited examples of late-stage functionalization of rubrene, expanding the accessible chemical space of rubrene derivatives with larger acene cores. This overcomes a significant limitation in rubrene chemistry, where the tetracene core has traditionally been difficult to modify after initial synthesis.

Dearomative Annulative π-Extension (DAPEX) Methodologies

The dearomative annulative π-extension (DAPEX) methodology represents another innovative approach to rubrene modification. Developed by Itami's group, this technique achieves regioselective π-extension for nanocarbon compounds and has been successfully applied to rubrene.

The DAPEX strategy addresses a critical challenge in rubrene chemistry: the poor reactivity of the tetracene core. Traditionally, π-extension of this core required functionalization in the early stages of multi-step synthesis, severely limiting the diversity of rubrene-based organic semiconductors. The DAPEX methodology overcomes this limitation by enabling late-stage modifications directly on the rubrene framework.

The DAPEX reaction proceeds through several key mechanistic steps:

  • Initial dearomatization of a selected aromatic ring in the tetracene core
  • Regioselective annulative π-extension to expand the π-system
  • Rearomatization to restore aromaticity with an extended conjugation pathway

When applied to rubrene, this methodology has facilitated the synthesis of new types of rubrene derivatives with π-extended tetracene cores in high yield. The reaction achieves precise control over the site of π-extension, allowing for targeted modifications that can significantly alter electronic properties.

OFET performance evaluations of DAPEX-derived rubrene derivatives have demonstrated their potential for electronic applications. The ability to perform late-stage functionalization directly on the tetracene core opens new avenues for developing diverse rubrene-based organic semiconductors with tailored properties for specific technological applications.

The DAPEX approach complements other methodologies such as the Diels-Alder route, expanding the synthetic toolkit available for rubrene modification and enabling access to previously unattainable molecular architectures. This methodological diversity is crucial for exploring the full potential of rubrene-based materials in organic electronics.

Post-Synthetic Crystallographic Modifications

Beyond molecular structural engineering, post-synthetic crystallographic modifications represent another dimension in optimizing rubrene properties. These approaches focus on controlling crystal structure, morphology, and polymorph distribution to enhance device performance.

Rubrene exhibits three primary polymorphs—monoclinic plates, triclinic ribbons, and orthorhombic crystals—each with distinct molecular packing arrangements and corresponding electronic properties. The orthorhombic polymorph exhibits the highest carrier mobility and is therefore most desirable for electronic applications. However, controlling polymorph formation during crystallization remains challenging.

Table 3: Structural Parameters of Rubrene Polymorphs

PolymorphUnit Cell ParametersMolecular PackingCharge Transport CharacteristicsNotable Features
Orthorhombica = 7.18 Å, b = 14.43 Å, c = 26.81 Å, α = β = γ = 90°π-π stacking along a-axisHigh hole mobilityPreferred for electronic devices
Triclinica = 7.02 Å, b = 8.54 Å, c = 11.95 Å, α = 93.04°, β = 105.58°, γ = 96.28°Parallel but shifted moleculesLimited transportForms nanobelts upon exfoliation
MonoclinicNot fully specifiedAdjacent molecules at ~90°Poor transportNo favorable π-π interaction

Several innovative approaches have been developed to control and characterize rubrene crystallization:

Liquid Phase Exfoliation (LPE): This technique involves bath-sonication of rubrene single crystals in aqueous surfactant solutions to produce translucent pink-orange dispersions of exfoliated rubrene. When applied to orthorhombic and triclinic rubrene crystals, LPE produces nanorods and nanobelts, respectively. Importantly, Raman spectroscopy confirms that these exfoliated nanomaterials retain the crystallinity and polymorph characteristics of the bulk crystals. The spectra of orthorhombic nanorods show characteristic modes that correspond well to those of the bulk crystal, with additional surface-active modes becoming more prominent due to the increased surface area of the nanomaterials.

Advanced Characterization Methods: Lattice phonon Raman spectroscopy combined with microscopy has emerged as a powerful tool for polymorph characterization. This non-destructive technique allows researchers to distinguish between polymorphs based on low-frequency intermolecular vibrations while simultaneously gathering information on size and morphology. This capability enables efficient batch-scale characterization of crystals grown through various methods, facilitating optimization of growth conditions to select for the desired orthorhombic polymorph.

Crystal Growth Optimization: Various crystal growth techniques, including solution crystallization and physical vapor transport, have been systematically studied to develop protocols that favor the formation of specific polymorphs. These optimized methods can significantly impact device performance by ensuring the production of high-quality crystals with the desired structural characteristics.

Detailed crystallographic analysis has provided insights into the relationship between molecular packing and exfoliation behavior. For instance, in triclinic rubrene, molecules are tightly packed via π–π stacking along the a-direction. This arrangement explains the "peeling-off" phenomenon observed during exfoliation, as intermolecular interactions perpendicular to the π–π stacking direction are substantially reduced, allowing delamination along specific crystallographic planes (such as (011̅) and (012) planes).

Understanding these structure-property relationships is crucial for maximizing rubrene's potential in electronic applications. The development of enhanced characterization techniques and optimized crystal growth methods represents significant progress toward realizing the full potential of rubrene in next-generation organic electronic devices.

The interplay between solvent evaporation kinetics and molecular self-assembly dictates rubrene’s crystallization pathways in binary solvent systems. Studies demonstrate that blending high-boiling-point solvents (e.g., 1,2-dichlorobenzene, boiling point 180°C) with volatile solvents (e.g., chloroform, boiling point 61°C) creates competing forces during crystal nucleation [1]. At chloroform ratios below 50 vol%, the prolonged evaporation time allows rubrene molecules to organize into thermodynamically stable orthorhombic structures with well-defined facets. Conversely, chloroform-rich mixtures (>70 vol%) induce kinetic trapping, yielding metastable triclinic phases through rapid solvent depletion [2].

Critical concentration thresholds govern morphological transitions:

  • <0.5 mg/mL: Isolated needle-like crystals (length >200 μm, aspect ratio 50:1)
  • 0.5–2 mg/mL: Dendritic networks with primary arm spacing 15–30 μm
  • >2 mg/mL: Continuous polycrystalline films (grain size 5–8 μm) [1] [3]

The solvent polarity index (SPI) directly modulates nucleation density, with SPI differences >2.5 between solvent components promoting heterogeneous nucleation at liquid-liquid interfaces [2]. For example, chloroform (SPI 4.1)/anisole (SPI 2.4) mixtures achieve nucleation site densities of 10^6 cm^-2, compared to 10^4 cm^-2 in single-solvent systems [1].

Dendritic Growth Mechanisms in Thin Film Fabrication

Dendritic crystallization in spin-coated rubrene films arises from anisotropy in molecular attachment kinetics and solvent-mediated diffusion fields. On fluorine-doped tin oxide (FTO) substrates modified with 57.2 nm polylactic acid (PLA) layers, dendritic structures exhibit:

  • Primary trunk growth rates: 0.8–1.2 μm/s
  • Secondary branching angles: 55–65° relative to trunk axis
  • Terminal branch thickness: 120–150 nm [3] [4]

Synchrotron radiation grazing-incidence X-ray diffraction (GIXD) reveals that dichloromethane vapor annealing induces (001)-oriented growth in triclinic rubrene dendrites, with lattice constants a = 0.70 nm, b = 0.85 nm, c = 1.20 nm [4]. The branching morphology emerges from competing fluxes:

  • Perpendicular flux: Residual chloroform (0.12 mL/cm²) generates vertical concentration gradients (ΔC ≈ 3.2 mM/μm)
  • Lateral flux: Dichloromethane vapor (partial pressure 85 kPa) establishes horizontal diffusion fields (D = 1.4×10^-9 m²/s) [4]

Atomic force microscopy (AFM) height profiles demonstrate layer-by-layer growth of needle-shaped nanocrystals (step height 2.8 ± 0.3 nm), corresponding to single molecular layers [4]. This hierarchical assembly produces charge transport anisotropy, with intra-dendrite mobility (μ = 2.68×10^-4 cm²/Vs) exceeding inter-dendrite values by three orders of magnitude [4].

Epitaxial Alignment Techniques for Organic Heterostructures

Quasi-homoepitaxial growth of functionalized rubrene derivatives enables lattice-matched organic heterostructures. Bis(trifluoromethyl)dimethylrubrene (fmRub) deposited on rubrene single crystals (RubSC) exhibits:

  • Lattice mismatch: 0.9% along [10] direction
  • Epitaxial registry maintained over 50 nm thickness
  • Interface defect density: <10^10 cm^-2 [5]

Radial GIXD scans confirm epitaxial alignment through:

Crystal PlaneRubSC (100)fmRub (001)
d-spacing (Å)14.114.3
Mismatch (%)1.4-

The 202 diffraction spot intensity ratio (Iepitaxial/Irandom = 7.3) confirms preferential orientation, while azimuthal ϕ-scans show fourfold symmetry with FWHM = 0.8°, indicating high rotational alignment [5]. Charge transfer at these engineered interfaces reduces exciton binding energies from 220 meV (bulk) to 85 meV (interface), enabling efficient carrier injection in optoelectronic devices [5].

Hydrothermal Treatment-Induced Polymorphic Transitions

Rubrene’s polymorphism (orthorhombic, triclinic, monoclinic) can be selectively accessed through hydrothermal processing parameters:

ConditionOrthorhombicTriclinicMonoclinic
Temperature (°C)110–13080–10060–80
Pressure (MPa)0.1–0.30.3–0.50.5–0.7
Solvent Fraction0.25–0.400.40–0.550.55–0.70

Lattice phonon Raman spectroscopy distinguishes polymorphs through characteristic modes:

  • Orthorhombic: 138 cm^-1 (phenyl torsion), 233 cm^-1 (acene stretching)
  • Triclinic: 127 cm^-1 (layer shear), 285 cm^-1 (interlayer vibration)
  • Monoclinic: 152 cm^-1 (molecular tilt), 318 cm^-1 (π-stack compression) [2]

Hydrothermal treatment in methanol/CHCl₃ mixtures (3:1 v/v) at 0.5 MPa induces triclinic→monoclinic transitions via a martensitic mechanism, with transformation fronts propagating at 0.4 μm/s [2]. The activation energy for polymorphic conversion (E_a = 0.78 eV) suggests nucleation-limited kinetics, enabling metastable phase preservation through rapid quenching [2].

The charge transport properties of rubrene are fundamentally governed by the intermolecular electronic coupling between adjacent molecules in the crystal lattice. These coupling mechanisms arise from the overlap of molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, which facilitate charge carrier hopping between neighboring molecules [1] [2] [3].

The electronic coupling in rubrene exhibits pronounced anisotropy due to the herringbone molecular packing arrangement characteristic of the orthorhombic crystal structure. The strongest intermolecular coupling occurs along the crystallographic b-axis, where molecules adopt a parallel stacking configuration that maximizes pi-pi orbital overlap between tetracene backbones [1] [2]. Density functional theory calculations reveal transfer integrals of approximately 105 millielectron volts along this high-mobility direction [2] [3].

The coupling mechanism along the transverse a-axis demonstrates moderate strength with transfer integral values of approximately 56.8 millielectron volts [2] [3]. This intermediate coupling strength corresponds to the secondary transport direction in rubrene crystals, resulting in mobility values that are typically three times lower than those observed along the b-axis [4] [5].

The weakest intermolecular coupling occurs along the c-axis, perpendicular to the herringbone layers, where transfer integrals are negligible at approximately 0.1 millielectron volts [6] [4]. This extremely weak coupling results in virtually no charge transport along this crystallographic direction, confirming the quasi-two-dimensional nature of electronic transport in rubrene.

Molecular Dimer TypeTransfer Integral (meV)Electronic Coupling StrengthTransport DirectionReference
Parallel stacking (b-axis)105StrongHigh mobility axis [2] [3]
Transverse direction (a-axis)56.8ModerateModerate mobility [2] [3]
c-axis coupling~0.1Very weakNegligible mobility [6] [4]
Along π-stacking direction87-105StrongPrimary transport [1] [7]
Herringbone coupling20-40Weak to moderateCross-coupling [1] [2]

The strength of intermolecular electronic coupling is critically dependent on the molecular geometry and relative positioning of adjacent rubrene molecules. Quantum chemical calculations demonstrate that the planar conformation of the tetracene core in the solid state results from intermolecular interactions that can be tuned through functionalization of the phenyl side groups, leading to improved intermolecular electronic couplings [2] [8]. The interplay between intramolecular and intermolecular interactions determines the degree of planarization of the tetracene backbone, which directly influences the magnitude of electronic coupling between neighboring molecules.

Experimental confirmation of these coupling mechanisms has been achieved through topological analysis of electron density distributions obtained from high-resolution X-ray and neutron diffraction experiments [1]. These studies reveal the presence of carbon-pi to carbon-pi interactions between neighboring tetracene backbones, validating the theoretical predictions of strong pi-pi orbital overlap as the primary mechanism for intermolecular electronic coupling.

Ambipolar Charge Transport in Single-Crystal Field-Effect Transistors

Rubrene single crystals demonstrate remarkable ambipolar charge transport characteristics, enabling the conduction of both holes and electrons within the same semiconducting material [9] [10] [11]. This dual-carrier capability represents a significant advancement in organic semiconductor technology, as most organic materials exhibit predominantly unipolar transport behavior.

The hole transport properties of rubrene single crystals are exceptionally well-developed, with room temperature mobilities ranging from 15 to 45 centimeters squared per volt-second along the high-mobility b-axis [12] [13] [14]. These mobility values approach those of amorphous silicon, establishing rubrene as one of the highest-performing organic semiconductors. The hole transport exhibits band-like characteristics with a power-law temperature dependence following the relationship μ ∝ T^-1.8 above 180 Kelvin [5] [15].

Electron transport in rubrene presents greater challenges due to the deep-lying lowest unoccupied molecular orbital energy levels and associated injection barriers from conventional metal electrodes [16] [17]. However, significant progress has been achieved through device optimization strategies, including multiple purification cycles and the implementation of specialized electrode materials such as carbon nanotube networks [16] [17]. Under optimized conditions, electron mobilities of up to 4.2 centimeters squared per volt-second have been demonstrated [17].

ParameterValueCrystal OrientationDevice ConfigurationReference
Hole mobility (room temp)15-45 cm²/Vsb-axisTop/bottom contact [12] [13] [14]
Electron mobility (room temp)0.1-4.2 cm²/Vsb-axisBottom contact [11] [17] [18]
Hole mobility (low temp)45 cm²/Vs at 100Kb-axisTop contact [13]
Electron mobility (optimized)4.2 cm²/Vsb-axisCNT electrodes [16] [17]
Hole/electron mobility ratio~10:1Intrinsic ratioTheoretical/experimental [11] [18]
Temperature dependenceμ ∝ T^-1.8Above 180KField-effect [5] [15]
Threshold voltage (holes)-2 to -5 Vp-channelStandard FET [10] [19]
Threshold voltage (electrons)+20 to +100 Vn-channelStandard FET [9] [19]

The ambipolar behavior in rubrene field-effect transistors is critically dependent on the device architecture and interface engineering. Bottom-contact geometries with appropriate electrode materials enable balanced injection of both carrier types, while top-contact configurations may favor hole transport due to the natural p-type character of rubrene [9] [19]. The threshold voltages for electron and hole conduction differ significantly, with electron conduction typically requiring higher gate voltages due to the energy level alignment challenges.

The stability of ambipolar operation represents a crucial consideration for practical applications. Exposure to atmospheric conditions, particularly oxygen and moisture, can irreversibly degrade the electron transport properties while leaving hole transport relatively unaffected [9] [19]. This environmental sensitivity necessitates careful device encapsulation and inert atmosphere processing for maintaining ambipolar functionality.

Theoretical calculations predict that the intrinsic hole-to-electron mobility ratio in rubrene should be approximately 10:1, based on the relative magnitudes of transfer integrals and reorganization energies for the respective charge carriers [11] [18]. This prediction aligns well with experimental observations under optimized device conditions, suggesting that the intrinsic transport properties can be accessed through appropriate device engineering.

Strain-Dependent Mobility Modulation Through Mechanoelectric Effects

The application of mechanical strain to rubrene single crystals produces dramatic and anisotropic modulation of charge carrier mobility, representing one of the most pronounced mechanoelectric responses observed in organic semiconductors [20] [21] [22]. This strain sensitivity arises from the weak van der Waals bonding between molecules, which allows relatively small mechanical deformations to significantly alter intermolecular distances and orbital overlap.

Compressive strain applied along the high-mobility b-axis direction produces the most substantial enhancement in charge carrier mobility, with strain factors ranging from 70 to 110 [20] [21]. This remarkable sensitivity means that a modest 1% compressive strain can nearly double the effective mobility from baseline values. The enhancement mechanism involves the compression of π-stacked molecules, which increases the orbital overlap between tetracene backbones and strengthens the intermolecular electronic coupling [20] [23].

Conversely, tensile strain along the b-axis produces the opposite effect, reducing mobility by 50 to 70% for comparable strain magnitudes [20] [21]. This behavior reflects the weakening of π-π interactions as molecules are pulled apart, reducing the transfer integral values that govern charge transport rates. The symmetric response to compressive and tensile strain confirms the direct relationship between intermolecular separation and electronic coupling strength.

Strain TypeStrain Magnitude (%)Mobility Change (%)Strain Factor (g)Physical MechanismReference
Compressive along b-axis1%+70 to +110%70-110Enhanced π-stacking [20] [21] [22]
Tensile along b-axis1%-50 to -70%-50 to -70Weakened π-stacking [20] [21]
Compressive along a-axis1%~0%~0Minimal effect [20] [22]
Tensile along a-axis1%~0%~0Minimal effect [20] [22]
Compressive along c-axis1%+18%~18Increased coupling [24] [25]
Uniaxial stress vs strainVariableDepends on conditionsVariableComplex molecular rearrangement [22]

The anisotropic nature of the strain response correlates directly with the crystallographic structure and transport anisotropy of rubrene. Strain applied perpendicular to the high-mobility direction, along the a-axis, produces negligible changes in mobility [20] [22]. This directional insensitivity reflects the minimal impact of a-axis deformation on the π-stacking arrangements that dominate charge transport.

Strain along the c-axis, perpendicular to the herringbone layers, produces moderate mobility enhancement of approximately 18% under 1% compressive strain [24] [25]. This response arises from the compression of the van der Waals gaps between molecular layers, which can enhance the weak interlayer coupling and improve overall transport connectivity within the crystal.

The microscopic origin of strain-dependent mobility modulation has been elucidated through density functional theory calculations combined with charge transport simulations [24] [25]. Compressive strain leads to increases in both the magnitude of charge transfer integrals and the energetic disorder associated with thermal fluctuations. The net effect on mobility depends on the relative magnitude of these competing factors, with transfer integral enhancement typically dominating under moderate strain conditions.

Temperature-dependent Raman spectroscopy studies provide experimental validation of the strain-mobility relationship through direct observation of vibrational mode shifts [20] [23]. Compressive strain produces hardening of low-frequency intermolecular vibrations, while tensile strain causes softening. These frequency shifts correlate with the observed mobility changes, supporting theoretical models that link vibrational dynamics to charge transport properties.

The experimental measurement of strain effects requires careful consideration of the mechanical boundary conditions and substrate interactions [22]. Uniaxial strain and uniaxial stress conditions can produce qualitatively different responses due to Poisson effects and complex molecular rearrangements. The distinction between these loading conditions is crucial for interpreting experimental data and designing strain-engineered devices.

Bandlike vs Hopping Transport Model Reconciliation

The charge transport mechanism in rubrene single crystals has been the subject of extensive theoretical and experimental investigation, with different models predicting substantially different mobility values and temperature dependencies [26] [27] [28] [29]. The reconciliation of these competing models requires careful consideration of the experimental conditions and the inherent limitations of each theoretical framework.

Traditional band-like transport models, based on delocalized charge carriers moving through extended electronic states, predict exceptionally high mobilities of 36 to 58 centimeters squared per volt-second [27] [29]. These calculations assume perfect crystalline order and neglect the effects of thermal fluctuations and dynamic disorder. While the predicted values exceed typical experimental observations, they provide an upper bound for the intrinsic transport properties under ideal conditions.

Hopping transport models, which assume localized charge carriers moving between discrete molecular sites, predict significantly lower mobilities of less than 4 centimeters squared per volt-second [28] [30]. These models are more appropriate for disordered systems or materials with strong electron-phonon coupling, but they consistently underestimate the experimental mobility values observed in high-quality rubrene crystals.

Transport ModelPredicted Mobility (cm²/Vs)Temperature DependenceEffective Mass (m₀)Validity RangeAgreement with ExperimentReference
Band-like transport36-58μ ∝ T^-n (n>1)0.65-1.3High purity, low tempMobility too high [27] [29]
Hopping transport<4μ ∝ exp(E/kT)Not applicableDisordered systemsMobility too low [28] [30]
Transient localization15-40μ ∝ T^-1.83.7Intermediate couplingGood agreement [24] [26]
Polaron transport8-15Activated>1Strong e-ph couplingLimited agreement [28]
Experimental observation15-45μ ∝ T^-1.83.7 (ARPES)Real devicesReference standard [12] [26] [31]

The transient localization model has emerged as the most successful framework for describing charge transport in rubrene, providing quantitative agreement with both mobility magnitudes and temperature dependencies [24] [26]. This model recognizes that charge carriers are neither fully delocalized nor permanently localized, but rather experience dynamic localization and delocalization on timescales comparable to intermolecular vibrational periods.

In the transient localization scenario, thermal fluctuations of molecular positions create a time-varying energy landscape that alternately localizes and delocalizes charge carriers [24] [26]. The mobility depends on the statistical distribution of intermolecular transfer integrals and the characteristic timescales of molecular motion. This framework successfully reproduces the observed power-law temperature dependence of μ ∝ T^-1.8 and predicts mobility values in the range of 15 to 40 centimeters squared per volt-second.

Angle-resolved photoelectron spectroscopy measurements provide crucial experimental constraints for evaluating transport models [26]. The measured effective mass of 3.7 m₀ (where m₀ is the free electron mass) is significantly larger than band structure calculations predict, indicating strong renormalization effects due to electron-phonon coupling. This experimental finding supports models that incorporate dynamic disorder and many-body interactions.

The apparent discrepancy between theoretical band structures calculated at zero Kelvin and experimental measurements at room temperature highlights the critical importance of thermal effects [26]. Molecular vibrations at finite temperature significantly reduce the bandwidth and increase the effective mass compared to static lattice calculations. This temperature-induced band narrowing provides a natural explanation for the quantitative differences between band theory predictions and experimental observations.

The role of extrinsic disorder, arising from defects, impurities, and interface effects, cannot be neglected in realistic device conditions [24] [25]. The measured mobility values in field-effect transistors often fall below the intrinsic limits due to these external factors. The relative importance of intrinsic versus extrinsic disorder depends on the crystal quality, device architecture, and measurement conditions.

XLogP3

12.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

517-51-1

Wikipedia

Rubrene

General Manufacturing Information

Naphthacene, 5,6,11,12-tetraphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types